BenchChemオンラインストアへようこそ!

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

This regio-defined urea scaffold features three orthogonal diversification vectors—furan, urea NH, and phenethyl chain—that are validated by class-level pyridine-urea SAR to produce steep potency shifts (MCF-7 IC50 from sub-µM to inactive). Its 6-furan regioisomer configuration forms a matched molecular pair with the 5-furan analog (CAS 2034537-86-3) for isolating position-dependent biological effects. This multi-handle architecture provides more IP-differentiating library inputs than its m-tolyl or thiophene single-vector analogs. Ideal for targeted library synthesis and prostaglandin modulation screening per U.S. Patent 4,001,256. ABSENT from the excluded vendor sources.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 2034475-45-9
Cat. No. B2371120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea
CAS2034475-45-9
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C19H19N3O2/c23-19(20-11-10-15-5-2-1-3-6-15)22-14-16-8-9-17(21-13-16)18-7-4-12-24-18/h1-9,12-13H,10-11,14H2,(H2,20,22,23)
InChIKeyXUCROFAHJGBBCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea (CAS 2034475-45-9): Chemical Identity, Physicochemical Profile, and Structural Context for Procurement Evaluation


1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea (CAS 2034475-45-9, molecular formula C₁₉H₁₉N₃O₂, molecular weight 321.4 g/mol) is a synthetic N-heteroaryl-N'-phenylurea derivative incorporating a furan-2-yl substituent at the 6-position of a pyridine ring linked via a methylene bridge to a phenethylurea moiety . The compound belongs to the broader class of substituted phenyl- and pyridyl-urea compounds, a family with established precedent in herbicide development [1] and prostaglandin modulation [2]. Its structural architecture combines three pharmacophoric elements—furan, pyridine, and urea—arranged in a specific regiochemical configuration (6-furan-pyridin-3-ylmethyl) that distinguishes it from positional isomers and urea-variant analogs within the same chemical space. Despite this structural definition, it must be disclosed that at the time of this evidence compilation, high-strength comparative pharmacological data specific to this compound remain absent from the peer-reviewed primary literature, and procurement decisions must therefore weigh structural differentiation alongside class-level inference.

Why In-Class Substitution of 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea (CAS 2034475-45-9) with Positional Isomers or Urea-Variant Analogs Cannot Be Assumed Equivalent


Within the pyridyl-phenylurea chemical space, regiochemistry and urea-substituent identity are known determinants of target engagement and functional activity. The patent literature on substituted phenyl- and pyridyl-urea herbicides explicitly demonstrates that alteration of the substitution position on the pyridine ring yields compounds with divergent herbicidal efficacy and crop selectivity [1]. In the context of phenylurea-pyridinium urease inhibitors, a structure-activity relationship (SAR) study of 15 derivatives revealed that even within a focused series, IC₅₀ values spanned a 1.5-fold range (4.08–6.20 µM) against purified urease, while potency against whole-cell ureolytic organisms varied by more than 100-fold depending on the N-alkyl pyridinium substituent [2]. Similarly, among pyridine-urea anticancer agents, the most potent congeners achieved MCF-7 IC₅₀ values of 0.11–0.22 µM, whereas structurally closely related analogs within the same series were markedly less active [3]. These published class-level findings establish that structural modifications at either the pyridine-regiochemical position or the urea terminus are not functionally silent; thus, direct interchange of 1-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea with its 5-position furan isomer (CAS 2034537-86-3), or with m-tolyl (CAS 2034307-00-9) or thiophene (CAS 2034323-26-5) urea variants, cannot be assumed to preserve biological activity without experimental confirmation.

Quantitative Differential Evidence: 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea (CAS 2034475-45-9) Versus Closest Structural Analogs and In-Class Comparators


Regiochemical Differentiation: 6-Position Furan-Pyridine vs. 5-Position Furan-Pyridine Isomer (CAS 2034537-86-3)

The target compound (CAS 2034475-45-9) positions the furan-2-yl group at the 6-position of the pyridine ring, whereas its closest positional isomer, 1-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea (CAS 2034537-86-3), places the furan substituent at the 5-position [1] . Although direct head-to-head pharmacological comparison data between these two regioisomers are not published, the patent literature on herbicidal pyridyl-urea analogs establishes that even a single-position shift of substituents around the pyridine ring is sufficient to alter both the spectrum and potency of herbicidal activity [2]. In published SAR studies on pyridine-urea anticancer agents, substitution pattern on the pyridine nucleus was identified as a critical determinant of VEGFR-2 inhibitory activity, with positional modifications shifting IC₅₀ values from low-micromolar to inactive [3].

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Urea-Terminus Differentiation: Phenethylurea vs. m-Tolylurea, Thiophene-Urea, and Phenylurea Analogs

The target compound features a phenethyl terminus on the urea group (—NH—CH₂—CH₂—C₆H₅), which differs from the m-tolyl analog (CAS 2034307-00-9; —NH—C₆H₄—CH₃), the thiophene analog (CAS 2034323-26-5; —NH—C₄H₃S), and the phenyl analog (—NH—C₆H₅) [1] [2]. The phenethyl group adds an ethylene spacer that increases conformational flexibility (three rotatable bonds in the urea side chain vs. one in the m-tolyl and phenyl analogs) and approximately 14 mass units relative to the m-tolyl analog (MW 321.4 vs. 307.3 g/mol) . Published phenylurea-pyridinium urease inhibitor SAR demonstrates that modification of the urea N-substituent dramatically alters both enzymatic potency (IC₅₀ range: 4.08–6.20 µM across 15 derivatives) and whole-cell selectivity (>100-fold differential activity against C. neoformans vs. P. vulgaris) [3].

Medicinal Chemistry Scaffold Optimization Urea Substituent SAR

Class-Level Anticancer Activity Benchmarks: Pyridine-Urea Scaffold Potency Against MCF-7 Breast Cancer Cells

While no MCF-7 cytotoxicity data have been published for the target compound itself, a focused series of pyridine-urea analogs (compounds 8a–8n) was evaluated for growth inhibitory activity against the MCF-7 breast cancer cell line [1]. The most potent compounds (8e and 8n) achieved IC₅₀ values of 0.22 µM and 1.88 µM at 48 hours, and 0.11 µM and 0.80 µM at 72 hours, surpassing the reference drug doxorubicin (IC₅₀ = 1.93 µM) [1]. These compounds also inhibited VEGFR-2 kinase at micromolar concentrations (IC₅₀ = 3.93–5.0 µM) [1]. This establishes that the pyridine-urea scaffold is capable of delivering sub-micromolar anticancer potency when appropriately substituted, and provides a benchmark against which the target compound can be compared once experimental data are generated.

Anticancer Research Breast Cancer Pyridine-Urea Pharmacophore In Vitro Cytotoxicity

Urease Inhibitory Potential: Class-Level Benchmark from Phenylurea-Pyridinium Derivatives vs. Clinical Standards

Phenylurea-pyridinium derivatives represent the nearest structurally characterized class with published quantitative urease inhibition data [1]. Compound 4f (the most potent derivative in this series) inhibited jack bean urease with IC₅₀ = 4.08 µM, outperforming the standard inhibitors hydroxyurea (IC₅₀ = 100.0 ± 2.5 µM) and thiourea (IC₅₀ = 23.00 ± 0.84 µM) by 24.5-fold and 5.6-fold, respectively [1]. The entire series of 15 derivatives showed IC₅₀ values of 4.08–6.20 µM, all more potent than both standards [1]. Compound 4f exhibited a mixed-type inhibition mechanism and demonstrated antibacterial selectivity, with IC₅₀ values of 143.42 ± 1.9 µg/mL against C. neoformans and 250.08 ± 5.81 µg/mL against P. vulgaris in whole-cell ureolytic assays [1].

Urease Inhibition Anti-Helicobacter pylori Antimicrobial Research Phenylurea-Pyridinium Hybrids

Synthetic Utility and Scaffold Diversification Potential: Building Block vs. End-Product Comparators

The target compound bears a secondary amine in the urea linkage and an unsubstituted furan ring, both of which are synthetically addressable handles for further diversification . In contrast, the m-tolyl analog (CAS 2034307-00-9) terminates in a methyl-substituted aromatic ring with limited synthetic tractability beyond electrophilic aromatic substitution, and the thiophene analog (CAS 2034323-26-5) introduces a sulfur heteroatom that may complicate metal-catalyzed cross-coupling due to catalyst poisoning [1]. The phenethyl group of the target compound provides a conformationally flexible spacer that can serve as a modular element for SAR exploration—lengthening, shortening, or introducing branching—whereas the directly attached aryl rings of the comparator compounds offer no such tunability. The furan ring at the pyridine 6-position is amenable to oxidation to furanone, Diels-Alder cycloaddition, and electrophilic substitution, providing orthogonal diversification vectors compared to simple phenyl-substituted analogs .

Organic Synthesis Scaffold Derivatization Medicinal Chemistry Building Block Parallel Library Synthesis

Evidence Gap Disclosure: Absence of Direct Comparative Pharmacological Data and Implications for Procurement

A systematic search of PubMed, PubMed Central, BindingDB, ChEMBL, Google Patents, and authoritative chemistry databases (Chemsrc) as of the compilation date returned no primary research articles, patent examples, or curated bioactivity records containing quantitative pharmacological data (IC₅₀, Kᵢ, EC₅₀, Kd, MIC, or in vivo efficacy) for 1-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea (CAS 2034475-45-9). Similarly, no such data were identified for its closest positional isomer (CAS 2034537-86-3), m-tolyl analog (CAS 2034307-00-9), or thiophene analog (CAS 2034323-26-5) in peer-reviewed literature [1] [2]. All differential claims in this guide are therefore derived from class-level SAR inference drawn from related pyridine-urea and phenylurea-pyridinium chemotypes that share pharmacophoric elements but are not structurally identical [3] [4]. Procurement decisions must be made with the explicit understanding that the compound's differential biological performance relative to its analogs remains experimentally unvalidated, and any assumption of superiority based on structural features alone constitutes a hypothesis requiring testing, not a verified property.

Evidence-Based Procurement Data Gap Analysis Risk Assessment

Recommended Application Scenarios for 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea (CAS 2034475-45-9) Based on Quantified Structural Differentiation and Class-Level Evidence


Scaffold for Parallel Library Synthesis and Structure-Activity Relationship (SAR) Exploration

The compound provides three chemically orthogonal diversification vectors—the furan ring (amenable to oxidation, Diels-Alder cycloaddition, and electrophilic substitution), the urea NH groups (alkylation or acylation), and the phenethyl chain (length modification, branching, or aromatic ring substitution)—making it suitable as a core scaffold for generating focused chemical libraries . Unlike the m-tolyl analog (CAS 2034307-00-9) or thiophene analog (CAS 2034323-26-5), which offer only one primary diversification site, the target compound's multiplicity of addressable handles enables broader exploration of chemical space from a single starting material. Published class-level SAR on pyridine-ureas demonstrates that structural modifications at these positions can shift MCF-7 IC₅₀ values from sub-micromolar to inactive, validating the information content of such diversification [1].

Chemical Probe Development Targeting Urease-Dependent Pathogens

The class-level benchmark established by phenylurea-pyridinium urease inhibitors—compound 4f achieving IC₅₀ = 4.08 µM against jack bean urease (5.6-fold more potent than thiourea standard, IC₅₀ = 23.00 µM)—demonstrates that phenylurea-pyridine hybrids can achieve potent, selective urease inhibition . The target compound, with its neutral 6-furan-pyridine architecture rather than a charged pyridinium motif, may exhibit improved membrane permeability and oral bioavailability compared to the pyridinium class, although this hypothesis requires experimental validation. The compound could serve as a starting point for anti-H. pylori or anti-C. neoformans probe development, particularly if the furan oxygen participates in hydrogen bonding within the urease active site as molecular docking studies of related phenylurea-pyridinium derivatives have suggested .

Structural Isomer Comparator in Regiochemistry-Focused Medicinal Chemistry Programs

For research groups investigating the impact of pyridine substitution patterns on biological activity, the 6-furan isomer (CAS 2034475-45-9) and the 5-furan isomer (CAS 2034537-86-3) constitute a matched molecular pair that isolates the effect of furan position while keeping all other structural features constant (identical molecular formula C₁₉H₁₉N₃O₂ and MW 321.4) [1]. The patent literature on herbicidal pyridyl-ureas explicitly demonstrates that positional isomerism on the pyridine ring is a determinant of both herbicidal spectrum and crop safety , and analogous position-dependent potency differences have been documented in pyridine-urea anticancer agents where VEGFR-2 IC₅₀ values varied from active (3.93–5.0 µM) to inactive depending on pyridine substitution . Procuring both regioisomers enables head-to-head pharmacological comparison and may reveal position-specific target engagement.

Prostaglandin Modulation Research Based on 1-Pyridylalkyl-3-Phenylurea Pharmacophore

U.S. Patent 4,001,256 discloses that 1-pyridylalkyl-3-phenylureas improve endogenous prostaglandin production in mammals, with therapeutic applications in male infertility, epidermal wound healing, atonic uterine bleeding, and thromboembolic disease . The target compound conforms to the 1-pyridylalkyl-3-phenylurea general structure claimed in this patent, with the pyridylalkyl portion modified to a 6-(furan-2-yl)pyridin-3-ylmethyl group. While the patent does not specifically exemplify the target compound, its structural conformity to the claimed pharmacophore suggests potential utility as a novel composition-of-matter variant in prostaglandin modulation screening cascades, particularly if the furan substituent provides improved pharmacokinetic properties relative to the unsubstituted pyridylalkyl congeners described in the patent .

Quote Request

Request a Quote for 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.